2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene
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Overview
Description
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene is a complex organic compound known for its unique liquid crystalline properties This compound belongs to the class of discotic liquid crystals, which are characterized by their disc-shaped molecular structure
Preparation Methods
The synthesis of 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene typically involves multiple steps. One common synthetic route includes the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the intermediate 3,3′,4,4′-tetrakis(hexyloxy)biphenyl. This intermediate is then further reacted to produce the final compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene has several scientific research applications:
Chemistry: It is used in the study of liquid crystalline phases and their properties.
Biology: Its unique structure makes it a candidate for studying molecular self-assembly and interactions.
Industry: Used in the development of advanced materials for optoelectronic devices, such as OLEDs and OPVs
Mechanism of Action
The mechanism by which 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene exerts its effects is primarily through its ability to form columnar liquid crystalline phases. These phases are stabilized by complementary polytopic interactions, which involve the alignment of the disc-shaped molecules into ordered columns. This molecular arrangement facilitates efficient charge transport and photoconductivity, making it valuable for optoelectronic applications .
Comparison with Similar Compounds
Similar compounds to 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene include:
2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: This compound has similar liquid crystalline properties but differs in the alkoxy side chains.
6-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-yloxy]-hexyl methacrylate: Another triphenylene derivative with applications in liquid crystal research.
Properties
CAS No. |
138398-87-5 |
---|---|
Molecular Formula |
C49H74O6 |
Molecular Weight |
759.1 g/mol |
IUPAC Name |
2-hexan-2-yloxy-3,6,7,10,11-pentapentoxytriphenylene |
InChI |
InChI=1S/C49H74O6/c1-8-14-20-26-50-44-31-38-39-32-45(51-27-21-15-9-2)47(53-29-23-17-11-4)34-41(39)43-36-49(55-37(7)25-19-13-6)48(54-30-24-18-12-5)35-42(43)40(38)33-46(44)52-28-22-16-10-3/h31-37H,8-30H2,1-7H3 |
InChI Key |
WDTHSAILIYOEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OC(C)CCCC)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
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